molecular formula C8H7NO4 B14857676 Methyl 6-formyl-4-hydroxypyridine-2-carboxylate

Methyl 6-formyl-4-hydroxypyridine-2-carboxylate

Cat. No.: B14857676
M. Wt: 181.15 g/mol
InChI Key: NHFWBYKYFLJQEU-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group (-CHO) at the 6th position, a hydroxyl group (-OH) at the 4th position, and a carboxylate ester group (-COOCH3) at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-4-hydroxypyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of 4-hydroxy-2-methylpyridine followed by esterification. The reaction conditions often require the use of formylating agents such as formic acid or formamide, and catalysts like phosphoric acid or sulfuric acid. The esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkoxides or amines under basic conditions.

Major Products

    Oxidation: 6-carboxy-4-hydroxypyridine-2-carboxylate.

    Reduction: Methyl 6-hydroxymethyl-4-hydroxypyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-formyl-4-hydroxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4-hydroxypyridine-2-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-hydroxypyridine-2-carboxylate: Lacks the formyl group at the 6th position.

    Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate: Has an ethyl group at the 2nd position instead of a formyl group.

    Methyl 2,6-dichloropyridine-4-carboxylate: Contains chlorine atoms at the 2nd and 6th positions.

Uniqueness

Methyl 6-formyl-4-hydroxypyridine-2-carboxylate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

methyl 6-formyl-4-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H7NO4/c1-13-8(12)7-3-6(11)2-5(4-10)9-7/h2-4H,1H3,(H,9,11)

InChI Key

NHFWBYKYFLJQEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C=O

Origin of Product

United States

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